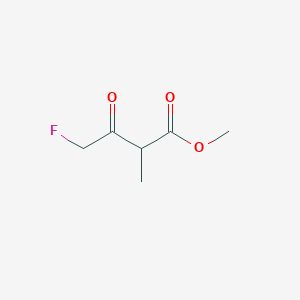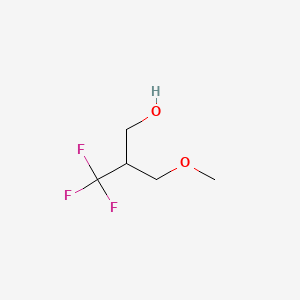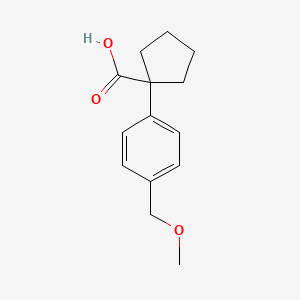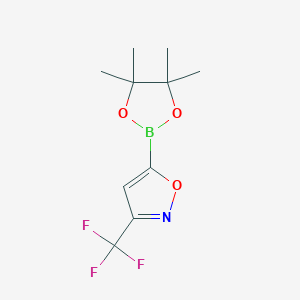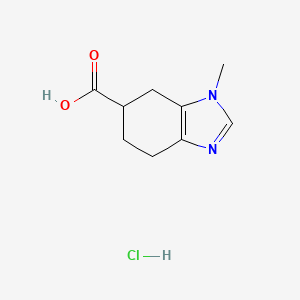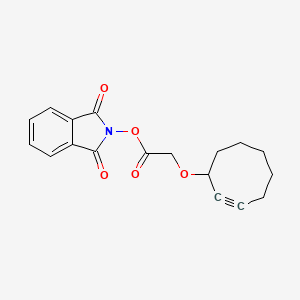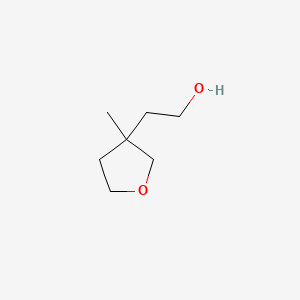
2-(3-Methyloxolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyloxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyloxolan-3-yl)ethan-1-ol typically involves the reaction of 3-methyloxolane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxolane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent supply of the product and allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyloxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3-methyloxolan-3-yl)ethanal or 2-(3-methyloxolan-3-yl)ethanone.
Reduction: Formation of 2-(3-methyloxolan-3-yl)ethane.
Substitution: Formation of 2-(3-methyloxolan-3-yl)ethyl halides or amines.
Scientific Research Applications
2-(3-Methyloxolan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized as a solvent or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a slightly different structure, used as a solvent and in green chemistry applications.
2-(2-Methyloxolan-3-yl)ethan-1-ol: Another derivative of oxolane with similar properties and applications.
Uniqueness
2-(3-Methyloxolan-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(3-methyloxolan-3-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-7(2-4-8)3-5-9-6-7/h8H,2-6H2,1H3 |
InChI Key |
MLUFXXQWGHUAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


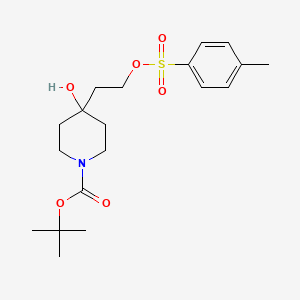
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)

